2-(Bromomethyl)-7-chloro-1,3-benzoxazole

Description

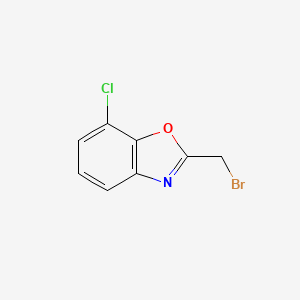

2-(Bromomethyl)-7-chloro-1,3-benzoxazole is a heterocyclic aromatic compound featuring a benzoxazole core (a benzene ring fused with an oxazole ring). The oxazole ring contains one oxygen and one nitrogen atom, contributing to its electronic and steric properties. The bromomethyl (-CH₂Br) substituent at position 2 and the chloro (-Cl) group at position 7 enhance its reactivity, making it a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions and medicinal chemistry applications. Structural studies reveal deviations in bond angles (e.g., C3–C3a–C4 = 138.2°) due to intramolecular interactions, such as Cl⋯H4 contacts (3.1169 Å), which influence its molecular planarity and stability .

Properties

IUPAC Name |

2-(bromomethyl)-7-chloro-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFGARWVOJLGTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)OC(=N2)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726494 | |

| Record name | 2-(Bromomethyl)-7-chloro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920036-25-5 | |

| Record name | 2-(Bromomethyl)-7-chloro-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-7-chlorobenzo[d]oxazole typically involves the bromination of 7-chlorobenzo[d]oxazole. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds through a free radical mechanism, resulting in the bromination of the methyl group attached to the benzoxazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of safer and more environmentally friendly reagents is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-7-chlorobenzo[d]oxazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions typically occur under mild conditions, such as room temperature or slightly elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Products include oxides and other oxidized derivatives.

Reduction: The major product is 7-chlorobenzo[d]oxazole.

Scientific Research Applications

2-(Bromomethyl)-7-chlorobenzo[d]oxazole has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, and anticancer activities.

Materials Science: The compound is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Biological Studies: It serves as a probe in biological studies to investigate the interactions of brominated compounds with biological systems.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-7-chlorobenzo[d]oxazole involves its interaction with biological targets through its bromine and chlorine atoms. These halogen atoms can form halogen bonds with various biomolecules, influencing their structure and function. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole

- Core Structure : 1,2-Benzoxazole (oxygen at position 1, nitrogen at position 2).

- Substituents : Chloro(phenyl)methyl at position 3, methyl at position 4.

- Key Features: The bulky chloro(phenyl)methyl group induces steric hindrance, leading to a dihedral angle of 70.33° between the benzoxazole and phenyl rings . Planar oxazole ring (max. deviation: 0.007 Å) with exocyclic angles widened due to H⋯H repulsions (e.g., C10–C9–C3 = 113.4°) . Applications: Potential antipsychotic activity, similar to zonisamide (a 1,2-benzisoxazole derivative used as an antiseizure agent) .

2-(Chloromethyl)-1H-benzimidazole

- Core Structure : Benzimidazole (two nitrogen atoms in the fused heterocycle).

- Substituents : Chloromethyl (-CH₂Cl) at position 2.

- Key Features :

- The benzimidazole core provides a stronger electron-rich environment compared to benzoxazole due to the second nitrogen atom.

- Chloromethyl group offers moderate reactivity in alkylation reactions, though less than bromomethyl due to bromine’s superior leaving-group ability.

- Applications: Antiviral and anticancer agents (e.g., derivatives like Dimezole-7) .

2-Bromo-7-fluoro-4-methylbenzothiazole

- Core Structure : Benzothiazole (sulfur at position 1, nitrogen at position 3).

- Substituents : Bromo (-Br) at position 2, fluoro (-F) at position 7, methyl (-CH₃) at position 4.

- Key Features :

- Sulfur’s lower electronegativity compared to oxygen increases electron density in the thiazole ring, enhancing stability under acidic conditions.

- Fluoro substituent’s electron-withdrawing effect directs electrophilic substitutions to specific positions.

- Applications: Fluorescent probes and agrochemical intermediates .

Comparative Data Table

Key Findings and Implications

Reactivity : The bromomethyl group in this compound offers superior leaving-group capability compared to chloromethyl analogs, enabling efficient cross-coupling reactions .

Electronic Effects : Benzothiazoles (with sulfur) exhibit greater thermal stability than benzoxazoles (with oxygen), while benzimidazoles (with two nitrogens) are more electron-rich, influencing their binding to biological targets .

Structural Flexibility : Bulky substituents (e.g., chloro(phenyl)methyl) in 1,2-benzoxazoles induce steric effects that modulate biological activity and crystal packing .

Biological Activity

2-(Bromomethyl)-7-chloro-1,3-benzoxazole is an organic compound characterized by its unique structure, which comprises a benzoxazole ring with a bromomethyl group at the second position and a chlorine atom at the seventh position. This configuration is significant as it influences the compound's chemical reactivity and biological activity. Research indicates that benzoxazole derivatives, including this compound, exhibit a range of biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

The presence of the bromomethyl group makes this compound an excellent candidate for nucleophilic substitution reactions. This reactivity is crucial for its potential applications in medicinal chemistry. The compound can interact with various biological targets, leading to diverse pharmacological effects.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound possess significant antimicrobial properties. For example, derivatives of benzoxazole have shown selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against pathogens like Candida albicans .

| Compound | Activity | MIC (µg/mL) | Target Organism |

|---|---|---|---|

| This compound | Antibacterial | TBD | Bacillus subtilis |

| Derivative 5k | Antifungal | 16 | Candida albicans |

| Derivative 5i | Antifungal | 16 | Candida glabrata |

Anticancer Activity

Several studies have highlighted the anticancer potential of benzoxazole derivatives. Notably, compounds with similar structures have been shown to exert cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells . The structure-activity relationship (SAR) is critical in understanding how modifications to the benzoxazole scaffold can enhance its anticancer efficacy.

Case Studies

-

Study on Antimicrobial Properties :

A recent study evaluated the antibacterial and antifungal activities of various benzoxazole derivatives. While the overall antibacterial potential was moderate, certain compounds displayed significant antifungal properties against C. albicans, indicating their potential as therapeutic agents . -

Cytotoxicity Assessment :

Research conducted on benzoxazole derivatives revealed that many exhibited selective toxicity towards cancer cells compared to normal cells. For instance, some derivatives were found to be significantly more toxic to MDA-MB-231 breast cancer cells than to normal human fibroblasts .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets through its electrophilic bromomethyl group. This interaction can lead to the inhibition of critical enzymes or proteins involved in disease pathways.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various proteins associated with cancer and infectious diseases. These studies suggest that the compound can effectively bind to target sites, potentially inhibiting their function .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.